molecular formula C20H19N5O2 B4817703 N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B4817703
M. Wt: 361.4 g/mol
InChI Key: DSQBRIMNJCPZAU-UHFFFAOYSA-N
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Description

The compound N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a structurally complex molecule featuring two key pharmacophores:

  • Indole moiety: A bicyclic aromatic system with a nitrogen atom, commonly associated with interactions with biological targets such as kinases, tubulin, and neurotransmitter receptors.

The methylethyl group at the N~1~ position of the indole and the benzotriazinone-acetamide side chain may influence solubility, bioavailability, and target selectivity.

Properties

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-13(10-14-11-21-17-8-4-2-6-15(14)17)22-19(26)12-25-20(27)16-7-3-5-9-18(16)23-24-25/h2-9,11,13,21H,10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQBRIMNJCPZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves the coupling of an indole derivative with a benzotriazine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:

    Reactants: Tryptamine (an indole derivative) and a benzotriazine derivative.

    Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane (DCM) or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large-scale reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under certain conditions, leading to the formation of oxindole derivatives.

    Reduction: The benzotriazine ring can be reduced to form different reduced triazine derivatives.

    Substitution: Both the indole and benzotriazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of the benzotriazine ring can produce various reduced triazine compounds.

Scientific Research Applications

N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the benzotriazine ring can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Benzotriazinone-Acetamide Derivatives

Several analogs share the 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetamide core but differ in substituents on the acetamide nitrogen:

Compound Name Substituent on Acetamide-N Molecular Weight (g/mol) Key Properties/Activities Reference ID
N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-benzotriazin-3-yl)acetamide 3-Chloro-4-fluorophenyl 332.72 Potential antimicrobial/anticancer
2-(4-Oxo-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)acetamide Pyridin-3-ylmethyl 295.30 Target specificity modulation
2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide 4-Phenyl-1,3-thiazol-2-yl 337.38 Structural diversity for screening

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, fluoro) may enhance binding to hydrophobic pockets in enzymes like InhA (enoyl-acyl carrier protein reductase), as seen in related benzotriazinone derivatives targeting tuberculosis .
  • Heteroaromatic substituents (e.g., pyridinyl, thiazolyl) improve solubility and CNS permeability, critical for neuroactive compounds .

Indole-Acetamide Derivatives

Compounds with indole-linked acetamide scaffolds highlight the importance of substitution patterns:

Compound Name Indole Substituent Acetamide Substituent Biological Activity Reference ID
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-trifluoromethylphenyl)sulfonyl-acetamide 4-Chlorobenzoyl, 5-methoxy 4-Trifluoromethylphenyl COX-2/NF-κB inhibition (predicted)
D-24851: 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide 4-Chlorobenzyl Pyridin-4-yl Tubulin inhibition (preclinical)
N~1~-[2-(1H-Indol-3-yl)-1-methylethyl]-2-[4-oxo-benzotriazin-3-yl]acetamide 1-Methylethyl 4-Oxo-benzotriazin-3-yl Unknown (structural novelty) N/A

Key Observations :

  • N~1~-Alkylation (e.g., methylethyl, benzyl) increases metabolic stability by blocking oxidative degradation .
  • Electrophilic side chains (e.g., sulfonyl, benzotriazinone) enhance interactions with catalytic residues in enzymes like tubulin or MAO-B .

Pharmacokinetic and Pharmacodynamic Trends

  • BBB Permeability : Indole derivatives with small hydrophobic substituents (e.g., methylethyl) show improved blood-brain barrier penetration compared to polar groups (e.g., nitro) .
  • Toxicity : Indole derivatives with unsubstituted acetamide groups (e.g., compound 1 in ) show low cytotoxicity, emphasizing the need for targeted substituents .

Biological Activity

The compound N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide , with CAS number 929821-08-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This document synthesizes available research findings regarding its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.

Basic Information

PropertyValue
Common NameThis compound
CAS Number929821-08-9
Molecular FormulaC20H19N5O2
Molecular Weight361.4 g/mol

Antimicrobial Activity

Research has indicated that compounds derived from indole structures exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of various indole derivatives found that compounds similar to this compound demonstrated high activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL against resistant strains of bacteria, suggesting robust efficacy in treating infections caused by multidrug-resistant organisms .

Cytotoxicity

While the antimicrobial properties are promising, the cytotoxicity of these compounds must also be considered. In vitro studies revealed that certain derivatives exhibited relatively low cytotoxicity against human fibroblast cells (HPF-hTERT), indicating a favorable therapeutic index . However, the balance between antimicrobial activity and cytotoxicity remains a critical area for further investigation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the indole and benzotriazine moieties can significantly influence biological activity. For instance, the introduction of alkyl groups on the indole ring has been shown to enhance lipophilicity and consequently improve antimicrobial efficacy while reducing cytotoxic effects .

Study on Antimicrobial Efficacy

In a recent study published in PMC, researchers evaluated a series of indole-based compounds for their antimicrobial properties. The study highlighted that compounds with specific substitutions on the indole ring exhibited enhanced activity against resistant bacterial strains. Notably, one compound demonstrated an MIC comparable to levofloxacin, a standard antibiotic treatment .

In Vivo Toxicity Assessment

Another study focused on assessing the in vivo toxicity of indole derivatives in a murine model of staphylococcal sepsis. The results indicated that while some compounds exhibited good tolerance and low toxicity levels at therapeutic doses, further optimization is required to minimize adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(1H-indol-3-yl)-1-methylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

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